molecular formula C12H14Cl2N2 B3425506 Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride CAS No. 423761-55-1

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride

Cat. No. B3425506
CAS RN: 423761-55-1
M. Wt: 257.16 g/mol
InChI Key: JUCYKYZUHCXQTF-UHFFFAOYSA-N
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Description

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is a chemical compound with the molecular formula C12H12N2 . It is used in the development of PROTACs (Proteolysis Targeting Chimeras), a type of drug that induces the degradation of specific proteins .


Molecular Structure Analysis

The InChI code for Phenyl(Pyridin-4-Yl)Methanamine is 1S/C12H12N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is a solid or liquid at room temperature . It has a molecular weight of 184.24 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Mechanism of Action

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is used as a semi-flexible linker in PROTACs. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is associated with certain hazards. It is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include wearing suitable personal protective equipment and ensuring good ventilation .

Future Directions

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride is a useful compound in the development of PROTACs . As research in this area continues, it’s likely that this compound will continue to be used and studied, potentially leading to new discoveries and applications in targeted protein degradation.

properties

IUPAC Name

phenyl(pyridin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;;/h1-9,12H,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCYKYZUHCXQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride

CAS RN

423761-55-1
Record name phenyl(pyridin-4-yl)methanamine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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